Cas no 1519148-30-1 (4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE)

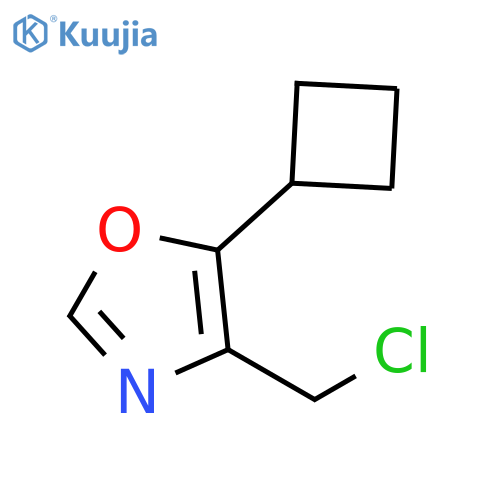

1519148-30-1 structure

商品名:4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE 化学的及び物理的性質

名前と識別子

-

- Oxazole, 4-(chloromethyl)-5-cyclobutyl-

- 4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE

-

- インチ: 1S/C8H10ClNO/c9-4-7-8(11-5-10-7)6-2-1-3-6/h5-6H,1-4H2

- InChIKey: KFBGTKDDWAKEAW-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CCC2)=C(CCl)N=C1

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM466713-250mg |

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE |

1519148-30-1 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| Chemenu | CM466713-500mg |

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE |

1519148-30-1 | 95%+ | 500mg |

$*** | 2023-03-30 | |

| Chemenu | CM466713-1g |

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE |

1519148-30-1 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Enamine | EN300-1246321-100mg |

4-(chloromethyl)-5-cyclobutyl-1,3-oxazole |

1519148-30-1 | 95.0% | 100mg |

$257.0 | 2023-10-02 | |

| Aaron | AR01DW7E-50mg |

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE |

1519148-30-1 | 95% | 50mg |

$265.00 | 2025-02-09 | |

| Enamine | EN300-1246321-10.0g |

4-(chloromethyl)-5-cyclobutyl-1,3-oxazole |

1519148-30-1 | 95% | 10g |

$3191.0 | 2023-06-08 | |

| Aaron | AR01DW7E-250mg |

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE |

1519148-30-1 | 95% | 250mg |

$530.00 | 2025-02-09 | |

| Enamine | EN300-1246321-5.0g |

4-(chloromethyl)-5-cyclobutyl-1,3-oxazole |

1519148-30-1 | 95% | 5g |

$2152.0 | 2023-06-08 | |

| Enamine | EN300-1246321-250mg |

4-(chloromethyl)-5-cyclobutyl-1,3-oxazole |

1519148-30-1 | 95.0% | 250mg |

$367.0 | 2023-10-02 | |

| Enamine | EN300-1246321-1000mg |

4-(chloromethyl)-5-cyclobutyl-1,3-oxazole |

1519148-30-1 | 95.0% | 1000mg |

$743.0 | 2023-10-02 |

4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

1519148-30-1 (4-(CHLOROMETHYL)-5-CYCLOBUTYL-1,3-OXAZOLE) 関連製品

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量